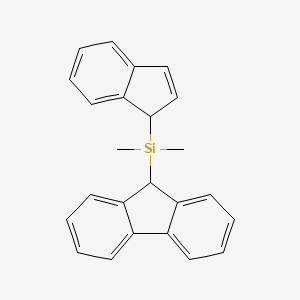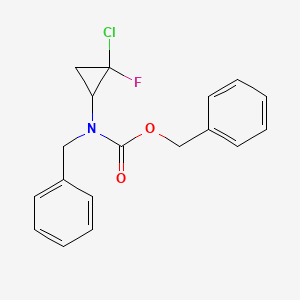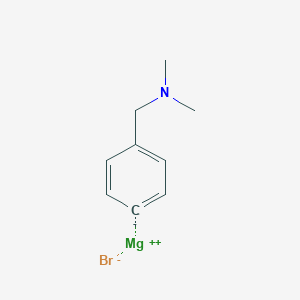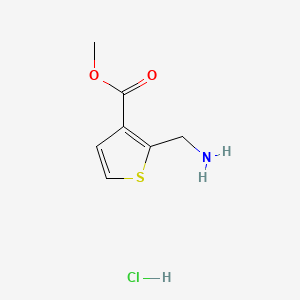![molecular formula C17H28O3Si B6289429 Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate CAS No. 1555832-18-2](/img/structure/B6289429.png)
Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate, also known as MTBDMPP, is an organic compound used in a variety of scientific research applications. It is a silyl ether that is used in a variety of synthetic organic chemistry processes, including the synthesis of other compounds and the synthesis of polymers. MTBDMPP is a useful reagent in the synthesis of a variety of compounds, as it is an effective catalyst for the reaction of various organic compounds.
科学研究应用
Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate is used in a variety of scientific research applications. It is used in the synthesis of polymers, as a catalyst for the reaction of various organic compounds, and as a reagent in the synthesis of other compounds. It is also used in the study of enzyme kinetics and the study of the effects of various drugs on the human body.
作用机制
Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate acts as a silyl ether, which is a type of organic compound that is used in organic synthesis. It is a reagent that can be used to catalyze the reaction of various organic compounds, and it can also be used as a catalyst in the synthesis of polymers. The silyl ether is able to form a complex with the reactants, which facilitates the reaction of the reactants and leads to the formation of the desired product.
Biochemical and Physiological Effects
Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to interact with various enzymes, including cytochrome P450 enzymes, and it has been shown to affect the activity of various proteins and other molecules. It has also been shown to interact with various hormones, including testosterone, and to affect the activity of various receptors in the body.
实验室实验的优点和局限性
The use of Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and it is relatively easy to use. It is also relatively stable and has a low toxicity, making it a safe reagent to use in laboratory experiments. However, it is important to note that Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate is not suitable for all types of experiments, as it can react with certain compounds and can form unstable complexes with certain compounds.
未来方向
The use of Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate in scientific research has a number of potential future directions. It could be used to further study the effects of various drugs on the human body, as well as the effects of various hormones and other molecules on the body. Additionally, it could be used to study the effects of various enzymes and proteins on the body, as well as to study the effects of various environmental factors on the body. Finally, it could be used to study the effects of various polymers on the body, as well as to study the effects of various polymers on the environment.
合成方法
Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate is synthesized by the reaction of methyl 3-hydroxypropanoate, t-butyldimethylsilyl chloride, and methyl phenylacetate. This reaction is carried out in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is typically conducted in an inert atmosphere and is typically carried out at temperatures ranging from 40°C to 80°C.
属性
IUPAC Name |
methyl 3-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O3Si/c1-17(2,3)21(5,6)20-13-15-9-7-8-14(12-15)10-11-16(18)19-4/h7-9,12H,10-11,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVHXXSJVRZKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC(=C1)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O3Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline](/img/structure/B6289363.png)


![2,3-Dihydro-2,2,3,3-tetrafluoro-benzo[b]thiophene S-oxide](/img/structure/B6289386.png)


![[S(R)]-N-[(1S)-1-[2-(Di-t-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289437.png)


![[S(R)]-N-[(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl)](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289449.png)